This compound is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-c]pyridine derivative. Pyrazolo[3,4-c]pyridines have gained attention in the pharmaceutical industry due to their broad range of biological activities, including antimicrobial, antidiabetic, and anticancer properties. The synthesis of this compound often involves reactions that incorporate various functional groups to enhance its biological efficacy.
The synthesis of 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine can be achieved through several methods:
The molecular structure of 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine consists of a pyrazole ring fused to a pyridine ring. Key features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds. Characteristic peaks in NMR spectra help identify protons associated with specific molecular environments within the compound.
1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine can participate in various chemical reactions:
These reactions are significant for developing new derivatives with improved pharmacological properties.
The mechanism of action for compounds like 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine often involves interaction with specific biological targets:
Studies employing molecular docking simulations provide insights into how these compounds interact at a molecular level with target proteins.
The physical and chemical properties of 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine include:
Characterization through techniques like Differential Scanning Calorimetry (DSC) can provide additional insights into thermal stability.
1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine has several scientific applications:
The foundational synthesis of pyrazolo[3,4-c]pyridines relies on Huisgen-type indazole cyclizations adapted for pyridine ring formation. The classical approach involves condensing hydrazines with carbonyl-containing pyridine precursors, exemplified by Chapman and Hurst's method using N-acetyl-protected intermediates. A significant advancement introduced dichloroethane as a co-solvent, enhancing reaction scalability and enabling isolation of 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-ones 3 without purification. Subsequent deacetylation with sodium methoxide/methanol yields 5-halo-1H-pyrazolo[3,4-c]pyridines 4 in >90% overall yield (Scheme 1) [1]. This route addresses historical limitations in fragment accessibility for drug discovery by providing gram-scale quantities of halogenated scaffolds suitable for further functionalization.
Table 1: Classical Synthesis of 5-Halo-pyrazolo[3,4-c]pyridines
Step | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Cyclization | DCE co-solvent, reflux | Acetyl-protected 3 | 85–95 |
Deacetylation | Sodium methoxide, methanol, rt | 5-Halo-pyrazolo[3,4-c]pyridine 4 | 90–95 |
Alternative classical routes include Ortoleva’s early pyrazole-pyridine fusion (1908) and Bulow’s condensation of aminopyrazoles with 1,3-dicarbonyls. However, these methods often lack regiocontrol for the [3,4-c] isomer and require harsh conditions, limiting their utility for N1-methylated targets [4].
Contemporary methodologies emphasize atom-economical, regioselective ring formation using heterogeneous catalysts. Nano-magnetic metal–organic frameworks (MOFs) like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ enable solvent-free condensations at 100°C, achieving near-quantitative yields for related pyrazolo[3,4-b]pyridines [3]. Though optimized for [3,4-b] isomers, this cooperative vinylogous anomeric-based oxidation (CVABO) strategy is adaptable to [3,4-c] systems by modifying electrophile partners. Key advantages include:
Iridium-catalyzed C–H borylation represents another regioselective strategy, enabling direct C3 functionalization of pyrazolo[3,4-c]pyridines. Using [Ir(COD)OMe]₂ with bipyridine ligands, borylation occurs exclusively at C3 (>80% yield), followed by Suzuki–Miyaura coupling for arylation (Scheme 3) [1]. Copper additives suppress protodeborylation in N2-protected variants, expanding coupling scope.
Selective N1- versus N2-alkylation is critical for directing vectorial elaboration. Systematic protection studies reveal that mesylation (methanesulfonyl chloride) favors N1-protected isomer 5a (92% yield), while tetrahydropyranylation (dihydropyran) of bromo-scaffold 4b affords either 6a (N1) or 6b (N2) based on reaction time (Table 1). Thermodynamic control dominates prolonged reactions, yielding N1-THP products [1].
Table 2: Protecting Group Strategies for Regioselective N-Alkylation
Protecting Group | Base | Major Isomer | Yield (%) | Selectivity Factor |
---|---|---|---|---|
Mesyl (Ms) | Triethylamine | N1-5a | 92 | >20:1 |
THP (bromo substrate) | Pyridine, 0°C | N1-6a | 85 | 10:1 (kinetic) |
THP (bromo substrate) | Pyridine, 24 h, rt | N1-6a | 78 | >20:1 (thermodynamic) |
SEM (chloro substrate) | Sodium hydride | N1-7a | 70 | 5:1 |
SEM (chloro substrate) | N,N-Dicyclohexylmethylamine | N2-7b | 65 | 8:1 |
Trimethylsilylethoxymethyl (SEM) protection exhibits base-dependent selectivity: sodium hydride favors N1-isomers 8a/9a, while bulky amines like N,N-dicyclohexylmethylamine drive N2-protection (8b/9b). For N-methylation, alkyl halides produce separable mixtures, with [Me₃O][BF₄] (trimethyloxonium tetrafluoroborate) enabling efficient N1- or N2-quaternization post-SEM deprotection [1].
Scalable production of 1-methyl-1H-pyrazolo[3,4-c]pyridin-4-amine faces three key bottlenecks:
Table 3: Scalability Assessment of Key Steps
Synthetic Step | Max Reported Scale (g) | Yield (%) | Key Limitation |
---|---|---|---|
Huisgen cyclization | 25 | 95 | High dilution requirements |
C5 Buchwald–Hartwig amination | 5 | 62–97 | Pd₂(dba)₃ cost ($480/g) |
C7 magnesiation/Negishi | 2 | 71–83 | −40°C cooling energy |
SEM deprotection | 10 | 88 | AgNO₃ usage (heavy metal waste) |
Addressing these challenges, recent work demonstrates tandem borylation/Suzuki–Miyaura sequences for C3 arylation without intermediate purification, improving throughput. Additionally, telescoped deacetylation-alkylation reduces solvent use by 40% in gram-scale 1-methyl synthesis [1] [6].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: